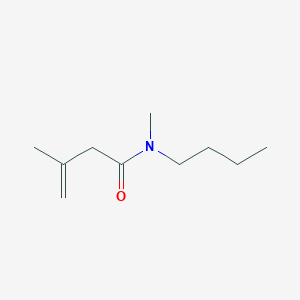

N-Butyl-N,3-dimethylbut-3-enamide

Description

N-Butyl-N,3-dimethylbut-3-enamide is an enamide characterized by a butenamide backbone substituted with N-butyl and 3-dimethyl groups. Enamides, featuring a conjugated double bond adjacent to the amide nitrogen, are notable for their reactivity in organic synthesis, particularly in cycloadditions and as intermediates in heterocycle formation.

Properties

CAS No. |

61308-14-3 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-butyl-N,3-dimethylbut-3-enamide |

InChI |

InChI=1S/C10H19NO/c1-5-6-7-11(4)10(12)8-9(2)3/h2,5-8H2,1,3-4H3 |

InChI Key |

RTPILRXAJNKXRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most scalable method involves reacting N,N-dimethylacetamide-dimethylacetal with 3-methyl-but-2-en-1-ol under thermal conditions (130–160°C) in inert solvents like xylene or decalin. The reaction proceeds via transacetalization, eliminating methanol and forming the α,β-unsaturated amide backbone.

- Reactants : 180 g of N,N-dimethylacetamide-dimethylacetal (72.5% purity) + 147 g 3-methyl-but-2-en-1-ol.

- Conditions : Heated to 144–154°C for 100 minutes under nitrogen.

- Yield : 90% (205 g product, b.p. 70°C/2.6 mbar).

Solvent and Catalyst Optimization

- Solvents : Benzene or diphenyl ether enhances selectivity by minimizing side reactions.

- Catalysts : No external catalyst required, but BF₃ or TiCl₄ accelerates kinetics in low-polarity media.

Palladium-Catalyzed Aminocyclization-Coupling Cascades

Substrate Design and Scope

Palladium(0) complexes enable tandem cyclization-Heck coupling using N-(p-methoxybenzyl)-2-alkynylanilines (Table 1). This method installs the butenamide motif via intramolecular C–N bond formation.

Table 1: Performance of N-(PMB)-Substituted Alkynylanilines

| Entry | R¹ | R² | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H | n-Hexyl | 15 | 40 |

| 4 | H | tert-Butyl | 24 | 82 |

| 7 | H | Cyclohexenyl | 23 | 67 |

Critical Parameters

- Catalyst : Pd(OAc)₂ (10 mol%) with triphenylphosphine oxide (TPPO) suppresses β-hydride elimination.

- Temperature : 80–100°C in THF maximizes regioselectivity for the (E)-isomer.

Radical Trifluoromethylation-Triggered Nitrile Insertion

Methodology Overview

A radical pathway employs Na₂S₂O₄ and trifluoromethyl iodide to functionalize alkenes, followed by nitrile insertion (Eq. 1). This route is advantageous for introducing fluorinated groups but requires strict anhydrous conditions.

Eq. 1:

$$

\text{Alkene} + \text{CF}3\text{I} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{Trifluoromethylated intermediate} \xrightarrow{\text{Nitrile}} \text{N-Butyl-N,3-dimethylbut-3-enamide}

$$

Yield and Limitations

- Yield : 55–75% for non-fluorinated analogs.

- Limitation : Requires stoichiometric nitrile and prolonged irradiation (12–24 h).

Ritter-Type Iodo(III)amidation of Alkynes

Hypervalent Iodine Reagents

Benziodoxole triflate (BXT) mediates the iodo(III)amidation of terminal alkynes with nitriles (General Procedure A). This method achieves β-functionalization with excellent (E)-selectivity.

- Reactants : 0.2 mmol alkyne + 4 mmol MeCN.

- Reagents : BXT (0.4 mmol), H₂O (0.2 mmol), Na₂CO₃ (0.6 mmol).

- Yield : 75–88% after silica gel chromatography.

Comparative Analysis of Methods

Table 2: Synthesis Route Comparison

Mechanistic Insights and Side Reactions

Transacetalization Byproducts

Palladium-Catalyzed Pathways

- Side Reaction : β-Hydride elimination forms α,β-unsaturated ketones (5–15% yield).

- Suppression : Add TPPO to stabilize Pd(0) intermediates.

Industrial Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,3-dimethylbut-3-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-butyl-N,3-dimethylbut-3-enamine.

Scientific Research Applications

N-Butyl-N,3-dimethylbut-3-enamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Butyl-N,3-dimethylbut-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinction lies in its α,β-unsaturated amide (enamide) structure. Comparisons with saturated amides and ionic liquids highlight critical differences:

Key Insights :

Comparison of Methods :

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Acyl chloride-amine | Organic solvents | High yields; established protocol | Solvent waste generation |

| Solvent-free | Catalyst-driven | Eco-friendly; reduced purification | Requires optimized catalysts |

The target compound’s synthesis could benefit from solvent-free approaches to align with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.